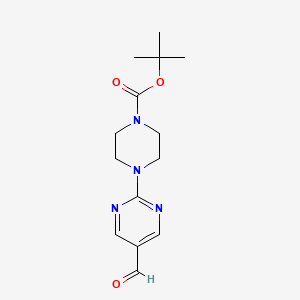
Tert-butyl 4-(5-formylpyrimidin-2-yl)piperazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 4-(5-formylpyrimidin-2-yl)piperazine-1-carboxylate is a chemical compound with the CAS Number: 2287332-33-4 . It has a molecular weight of 292.34 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI Code for Tert-butyl 4-(5-formylpyrimidin-2-yl)piperazine-1-carboxylate is 1S/C14H20N4O3/c1-14(2,3)21-13(20)18-6-4-17(5-7-18)12-15-8-11(10-19)9-16-12/h8-10H,4-7H2,1-3H3 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
Tert-butyl 4-(5-formylpyrimidin-2-yl)piperazine-1-carboxylate is a powder that is stored at room temperature . Its molecular weight is 292.34 .Aplicaciones Científicas De Investigación
Anticancer Potential
Tert-butyl 4-(5-formylpyrimidin-2-yl)piperazine-1-carboxylate has been investigated for its potential as an anticancer agent. Researchers explore its effects on cancer cell lines, tumor growth inhibition, and mechanisms of action. The compound’s unique structure may interfere with cancer cell proliferation pathways, making it a promising candidate for further study .
Antibacterial Activity
In the realm of infectious diseases, this compound has shown moderate antibacterial activity against various microorganisms. Researchers evaluate its efficacy against Gram-positive and Gram-negative bacteria. Understanding its mode of action and potential synergies with existing antibiotics is crucial for developing novel therapeutic strategies .
Antifungal Properties
Tert-butyl 4-(5-formylpyrimidin-2-yl)piperazine-1-carboxylate also exhibits antifungal activity. Investigations focus on its effectiveness against fungal pathogens, including yeasts and molds. Elucidating its antifungal mechanisms and assessing its safety profile are essential steps in drug development .
Neuroprotective Effects
Researchers explore the compound’s impact on neuronal health. Its ability to modulate neuroinflammation, oxidative stress, and neurotransmitter systems makes it relevant for neuroprotection. Investigating its potential in neurodegenerative diseases like Alzheimer’s and Parkinson’s is an active area of research .
Metabolic Disorders
The compound’s structural features suggest potential applications in metabolic disorders. Studies investigate its effects on glucose metabolism, lipid regulation, and insulin sensitivity. Researchers aim to uncover whether it can be harnessed for managing conditions like diabetes and obesity .
Chemical Synthesis and Drug Design
Beyond its direct biological activities, tert-butyl 4-(5-formylpyrimidin-2-yl)piperazine-1-carboxylate serves as a valuable building block in organic synthesis. Medicinal chemists use it to create novel derivatives, exploring modifications that enhance bioavailability, selectivity, and pharmacokinetics. Its versatility contributes to drug discovery efforts .
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Propiedades
IUPAC Name |
tert-butyl 4-(5-formylpyrimidin-2-yl)piperazine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O3/c1-14(2,3)21-13(20)18-6-4-17(5-7-18)12-15-8-11(10-19)9-16-12/h8-10H,4-7H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFECCRJYFVYXNH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=C(C=N2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(5-formylpyrimidin-2-yl)piperazine-1-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 2-{[(2-amino-4-ethyl-5-methyl-6-oxopyrimidin-1(6H)-yl)acetyl]amino}benzoate](/img/structure/B2414553.png)
![7-(4-fluorophenyl)-2-(2-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2414555.png)
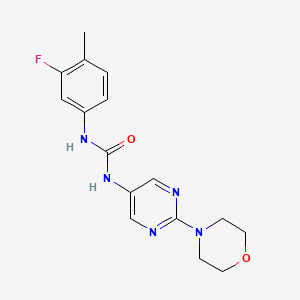
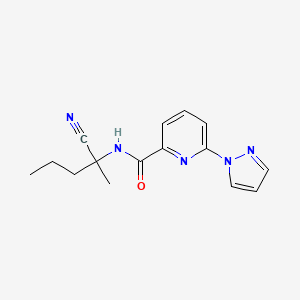
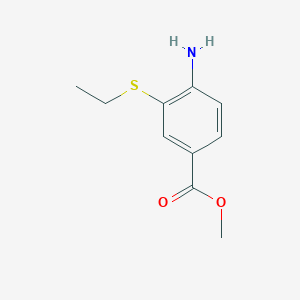
![(E)-N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2414564.png)
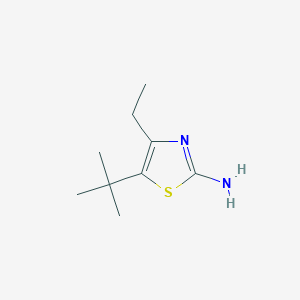
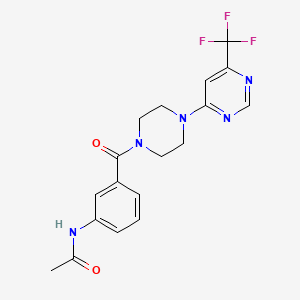
![N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2414569.png)
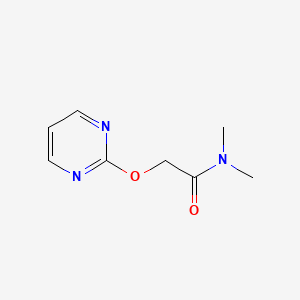

![{6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl}methanamine hydrochloride](/img/structure/B2414572.png)
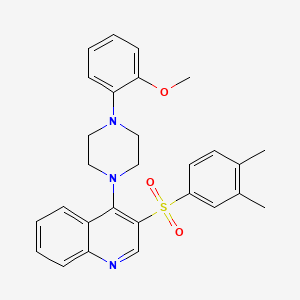
![N-(benzo[d]thiazol-2-yl)-2-(2,4-dimethylphenyl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2414575.png)